3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a chemical compound with the molecular formula C18H17N3O3 . It is also known by the synonym JK-P3 .
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide includes a benzamide group with two methoxy groups at the 3 and 4 positions, and a phenyl pyrazole group at the nitrogen of the benzamide . The exact mass of the molecule is 323.12699141 g/mol .Physical And Chemical Properties Analysis
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide is a white to beige powder that is soluble in DMSO at 5mg/mL . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Benzamide derivatives, including those with pyrazole structures, have been investigated for their potential biological applications, particularly their ability to inhibit human recombinant alkaline phosphatases and recombinant human and rat ecto-5′-nucleotidases. This suggests potential medicinal chemistry applications for these compounds (Saeed et al., 2015).
The synthesis and characterization of antipyrine derivatives, which are structurally related to the compound , have been conducted. Their crystal packing and interactions, studied through Hirshfeld surface analysis and DFT calculations, indicate potential applications in the development of new molecular materials (Saeed et al., 2020).
Supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit, a structural relative of the compound, have been developed. These materials display luminescent properties and are capable of self-assembly, suggesting applications in materials science (Moyano et al., 2013).
Some benzamide derivatives have shown high biological activity against mosquito larvae, indicating potential applications in pest control and entomology research (Schaefer et al., 1981).
A variety of benzamide derivatives, including those with pyrazole moieties, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the ongoing research in drug discovery, particularly in the search for new antimicrobial agents (Talupur et al., 2021).
N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and evaluated for their antitubercular activities, demonstrating the potential of pyrazole-containing benzamides in the treatment of tuberculosis (Nayak et al., 2016).
Wirkmechanismus
Target of Action
JK-P3 primarily targets the tyrosine kinases VEGFR2, FGFR1, and FGFR3 . These kinases play crucial roles in cell signaling, growth, and differentiation. Specifically, VEGFR2 is involved in angiogenesis, while FGFR1 and FGFR3 are implicated in cell growth and tissue repair .
Mode of Action
JK-P3 acts as an inhibitor of VEGFR2, FGFR1, and FGFR3 . It decreases VEGF-A-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 10 µM . This inhibition disrupts the normal signaling pathways, leading to changes in cell behavior .
Biochemical Pathways
The inhibition of VEGFR2, FGFR1, and FGFR3 by JK-P3 affects several biochemical pathways. These include angiogenesis and cell growth pathways, which are critical for the development and progression of diseases such as cancer . By inhibiting these pathways, JK-P3 can potentially slow down disease progression .
Pharmacokinetics
It is soluble in dmso and dmf, suggesting that it may have good bioavailability .
Result of Action
JK-P3 has been shown to decrease the proliferation of various cancer cells, including HCT116, SW480, HT-29 colon cancer cells, and A549 lung cancer cells . It also decreases wound closure percentage in a scratch assay, as well as endothelial branch length and branch points formed by VEGF-A-stimulated HUVECs .
Action Environment
The action of JK-P3 can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJUVDICQNITG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide | |
CAS RN |
942655-44-9 |
Source
|
Record name | 942655-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action for JK-P3?
A1: JK-P3 was designed to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) []. While the exact binding interactions are not detailed in the provided abstracts, a related article confirms that JK-P3 directly binds to the kinase domain of VEGFR2 []. By inhibiting VEGFR2, JK-P3 is expected to disrupt downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.
Q2: What are the potential implications of JK-P3's inhibition of VEGFR2 for disease treatment?
A2: VEGFR2 plays a critical role in tumor angiogenesis, a process that allows tumors to grow and spread by developing their own blood supply. Therefore, by inhibiting VEGFR2 activity, JK-P3 holds potential as a therapeutic agent for diseases like cancer, where blocking angiogenesis is a key strategy for limiting tumor growth [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.